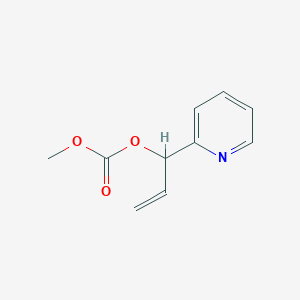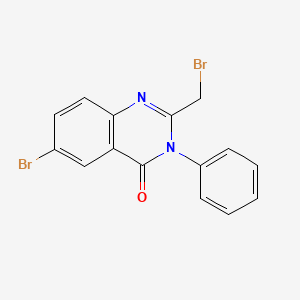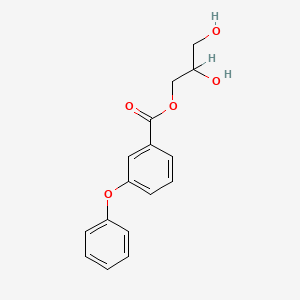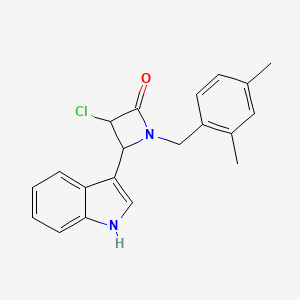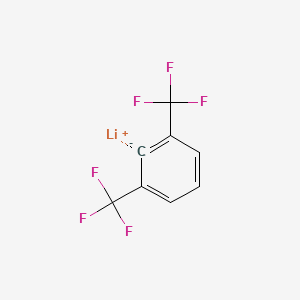
lithium;1,3-bis(trifluoromethyl)benzene-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1,3-bis(trifluoromethyl)benzene-2-ide is a compound that features a benzene ring substituted with two trifluoromethyl groups and a lithium atom
準備方法
Synthetic Routes and Reaction Conditions
The preparation of lithium;1,3-bis(trifluoromethyl)benzene-2-ide typically involves the lithiation of 1,3-bis(trifluoromethyl)benzene. This process can be carried out using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is usually conducted at low temperatures to ensure regioselective metalation at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to maintain the selectivity and yield of the desired product.
化学反応の分析
Types of Reactions
Lithium;1,3-bis(trifluoromethyl)benzene-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can lead to the formation of benzyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium for lithiation, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include 2,6-bis(trifluoromethyl)benzoic acid from oxidation and various benzyl derivatives from reduction and substitution reactions .
科学的研究の応用
Lithium;1,3-bis(trifluoromethyl)benzene-2-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of fluorinated aromatic compounds.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Analytical Chemistry: It is used in electrogenerated chemiluminescence studies, which are important for high-performance liquid chromatography (HPLC) and other analytical techniques
作用機序
The mechanism of action of lithium;1,3-bis(trifluoromethyl)benzene-2-ide involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, participating in substitution reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing the negative charge on the benzene ring, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound lacks the lithium atom but shares the trifluoromethyl substitution pattern.
1,3,5-Tris(trifluoromethyl)benzene: This compound has an additional trifluoromethyl group, leading to different reactivity and applications
Uniqueness
Lithium;1,3-bis(trifluoromethyl)benzene-2-ide is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to its analogs. The combination of trifluoromethyl groups and lithium makes it a valuable reagent in organic synthesis and materials science.
特性
CAS番号 |
80426-23-9 |
|---|---|
分子式 |
C8H3F6Li |
分子量 |
220.1 g/mol |
IUPAC名 |
lithium;1,3-bis(trifluoromethyl)benzene-2-ide |
InChI |
InChI=1S/C8H3F6.Li/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;/h1-3H;/q-1;+1 |
InChIキー |
IJXWQBSSFYNCKY-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CC(=[C-]C(=C1)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
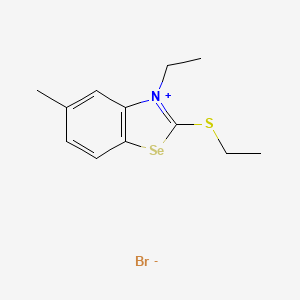

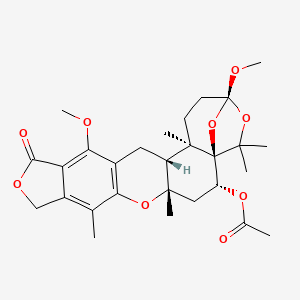
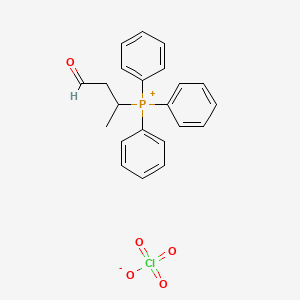
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)

